Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate

Catalog No.
S15868252
CAS No.
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamo...

Product Name

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate

IUPAC Name

methyl 2-(3-methyl-5-propan-2-yloxyanilino)-2-oxoacetate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-8(2)18-11-6-9(3)5-10(7-11)14-12(15)13(16)17-4/h5-8H,1-4H3,(H,14,15)

InChI Key

XUGQLNUXFNMRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(=O)OC

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate, with the chemical formula C13H17NO4C_{13}H_{17}NO_4 and a molecular weight of 251.28 g/mol, is a compound classified under carbamates. It features a unique structure characterized by a carbamate functional group attached to a formate moiety, making it notable in various chemical applications. The compound is recognized for its potential biological activities and is of interest in medicinal chemistry.

Typical of carbamate derivatives:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to yield the corresponding amine and formic acid.
  • Transesterification: This compound may undergo transesterification reactions with alcohols, leading to the formation of different esters.
  • Nucleophilic Substitution: The presence of the carbamate group allows for nucleophilic attack, which can lead to the substitution of the alkoxy or formyl groups under appropriate conditions.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Preliminary studies suggest that methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate exhibits various biological activities, including:

  • Antioxidant Properties: Similar compounds have shown potential in scavenging free radicals, which may help mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects: Some derivatives in this class have demonstrated anti-inflammatory activity, making them candidates for therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects: There is evidence that compounds with similar structures can provide protective effects against neurodegenerative conditions by inhibiting lipid peroxidation and promoting neuronal survival.

The synthesis of methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate typically involves several steps:

  • Preparation of the Phenol Derivative: The starting material is often a substituted phenol, which can be synthesized through Friedel-Crafts acylation or similar methods.
  • Formation of the Carbamate: The phenolic compound reacts with an isocyanate or carbamoyl chloride to form the carbamate linkage.
  • Esters Formation: Finally, the compound can be treated with formic acid or its derivatives to introduce the formate group.

These synthesis routes allow for modifications that can enhance biological activity or selectivity.

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate has potential applications in:

  • Pharmaceuticals: As a precursor for developing drugs targeting oxidative stress and inflammation.
  • Agricultural Chemicals: Its properties may be useful in creating agrochemicals that protect crops from oxidative damage.
  • Materials Science: The compound could serve as an intermediate in polymer synthesis or other materials with specific functional properties.

Interaction studies are crucial for understanding how methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate interacts with biological systems. Research indicates that:

  • Protein Binding: The compound may bind to specific proteins involved in oxidative stress pathways, potentially modulating their activity.
  • Cellular Uptake: Studies on cellular uptake mechanisms help elucidate how this compound exerts its biological effects at the cellular level.

These interactions are essential for developing therapeutic strategies and understanding side effects.

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaBiological ActivityUnique Features
Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formateC11H13NO4C_{11}H_{13}NO_4AntioxidantContains a methoxy group instead of propan-2-yloxy
3-Methyl-1-phenyl-5-pyrazoloneC10H10N2OC_{10}H_{10}N_2OAnalgesic and anti-inflammatoryDifferent core structure (pyrazolone)
EdaravoneC10H10N2OC_{10}H_{10}N_2ONeuroprotectiveStrong free radical scavenger

The uniqueness of methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate lies in its specific functional groups and potential dual activity as both an antioxidant and anti-inflammatory agent, which may not be present in other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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